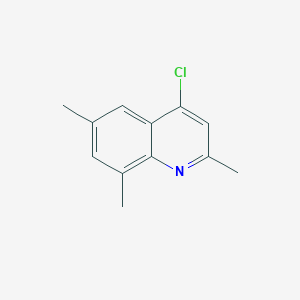

4-Chloro-2,6,8-trimethylquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Chemical Sciences

The quinoline scaffold is a cornerstone in the field of medicinal chemistry, often referred to as a "privileged structure." nih.govtandfonline.com This designation stems from its recurring presence in a multitude of biologically active compounds and approved pharmaceutical drugs. nih.govtandfonline.com Quinoline, a nitrogen-containing heterocyclic compound, can engage in both electrophilic and nucleophilic substitution reactions, allowing for its functionalization at various positions on its fused ring system. frontiersin.org This synthetic versatility is a key reason for its widespread use as a building block in the design and synthesis of new therapeutic agents. nih.govfrontiersin.org

The biological importance of the quinoline nucleus is vast, with its derivatives exhibiting a broad spectrum of pharmacological activities. These include applications as anticancer, antimalarial, antibacterial, antiviral, antihypertensive, and antioxidant agents. nih.govbenthamdirect.combenthamdirect.com The ability to modify the quinoline core with different substituents allows chemists to fine-tune the molecule's properties, leading to enhanced biological activity and the development of novel drugs. frontiersin.org

Research Context of Halogenated and Alkylated Quinoline Derivatives

The introduction of halogen atoms and alkyl groups onto the quinoline scaffold significantly influences the molecule's physicochemical and biological properties. This strategic functionalization is a common approach in drug discovery and materials science.

Halogenated Quinolines: The incorporation of halogens, such as chlorine, can alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. nih.gov Halogenated quinolines have been a particular focus of research, with studies demonstrating their potential as potent antibacterial and biofilm-eradicating agents. nih.gov For instance, research has shown that certain halogenated quinolines are effective against drug-resistant Gram-positive pathogens. nih.gov Furthermore, the development of metal-free, regioselective C-H halogenation methods for quinoline derivatives is an active area of synthetic research, providing efficient pathways to these valuable compounds. rsc.orgrsc.org The chloro-substituent, particularly at the 4-position, is known to be a reactive site for nucleophilic substitution, enabling the synthesis of diverse libraries of 4-substituted quinolines. mdpi.com

Alkylated Quinolines: The addition of alkyl groups, such as the three methyl groups in 4-Chloro-2,6,8-trimethylquinoline, also plays a crucial role. Alkyl groups can impact the molecule's steric profile and electronic properties. The position of these groups can influence reactivity and biological activity. For example, studies on 4-chloro-8-methylquinolin-2(1H)-one have explored its reactivity towards nucleophiles, leading to the synthesis of new 4-substituted quinolinone derivatives. mdpi.com The combination of both halogen and alkyl substituents, as seen in this compound, creates a unique chemical entity whose properties are a composite of these individual contributions, offering a rich field for further chemical exploration.

Historical Perspective on this compound Studies and Related Analogues

Specific historical accounts detailing the first synthesis and early investigations of this compound are not prominent in readily accessible literature. The compound is listed in chemical supplier catalogs, indicating its availability for research purposes. sigmaaldrich.comsigmaaldrich.com However, the broader history of synthesizing chloro- and methyl-substituted quinolines provides a clear context for its development.

The synthesis of chloroquinolines has long been a subject of chemical research, driven by the discovery of potent antimalarial drugs like chloroquine. benthamdirect.com Various methods have been developed for the chlorination of quinoline precursors, often involving reagents like phosphorus oxychloride to convert a hydroxyquinoline into its corresponding chloro derivative. researchgate.netgoogle.com

Research on structurally similar analogues provides insight into the chemical lineage of this compound. For example, the synthesis of 4-chloro-2,6-dimethylquinoline (B3031691) has been reported as part of efforts to create novel "clubbed" molecules with potential microbicidal efficacy. researchgate.net Similarly, studies on 4-chloro-8-methylquinolin-2(1H)-one and its thione analogue have investigated their nucleophilic substitution reactions. mdpi.com These studies on related halogenated and alkylated quinolines form the historical and scientific backdrop against which this compound is understood as a logical extension of established synthetic strategies.

Table 2: Selected Analogues of this compound

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

|---|---|---|---|

| 4-Chloro-2-methylquinoline | C₁₀H₈ClN | 177.63 | 4295-06-1 nih.gov |

| 2,4,6-Trimethylquinoline | C₁₂H₁₃N | 171.24 | 2243-89-2 nih.gov |

| 4-Chloroquinoline (B167314) | C₉H₆ClN | 163.60 | 611-35-8 nist.gov |

| 8-Bromo-4-chloro-2-methylquinoline | C₁₀H₇BrClN | 256.53 | 1201-07-6 scbt.com |

This interactive data table provides a comparative overview of related quinoline derivatives.

Overview of Key Academic Research Domains for this compound

Based on the established activities of its structural components, this compound holds potential in several key academic research domains.

Synthetic Organic Chemistry : The primary role of this compound is likely as a chemical intermediate or building block. The chlorine atom at the 4-position is a key reactive handle. It is susceptible to nucleophilic aromatic substitution, allowing chemists to introduce a wide variety of functional groups at this position. This makes it a valuable precursor for generating libraries of novel quinoline derivatives for screening in various applications. mdpi.com

Medicinal Chemistry and Drug Discovery : Given that the quinoline scaffold is a "privileged" structure in medicinal chemistry, this compound is a candidate for biological investigation. nih.govtandfonline.com Research on analogous compounds suggests potential applications in several therapeutic areas:

Anticancer Research : Numerous quinoline derivatives are investigated as anticancer agents, often targeting enzymes like tyrosine kinases. tandfonline.comresearchgate.netnih.gov New derivatives synthesized from this compound could be screened for antiproliferative activity against various cancer cell lines.

Antimicrobial Research : Halogenated quinolines have demonstrated significant antibacterial activity. nih.gov This compound could serve as a scaffold to develop new agents against resistant bacterial strains like Staphylococcus epidermidis. nih.govmdpi.com

Antiviral Research : Certain substituted quinolines have shown promise as antiviral agents, an area of increasing importance. nih.govmdpi.com

Materials Science : Substituted quinolines are also explored for applications beyond biology. For instance, some 8-hydroxyquinoline (B1678124) derivatives are used as electron carriers in organic light-emitting diodes (OLEDs). nih.gov While not a direct analogue, this highlights the broader potential of functionalized quinoline systems in the development of novel organic materials.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4-Chloro-2,6-dimethylquinoline |

| 4-Chloro-8-methylquinolin-2(1H)-one |

| 4-hydroxyquinoline (B1666331) |

| Chloroquine |

| 4-Chloro-2-methylquinoline |

| 2,4,6-Trimethylquinoline |

| 4-Chloroquinoline |

| 8-Bromo-4-chloro-2-methylquinoline |

| 4-Chloro-2,7,8-trimethylquinoline |

Properties

IUPAC Name |

4-chloro-2,6,8-trimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c1-7-4-8(2)12-10(5-7)11(13)6-9(3)14-12/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGSFRDVXDCVEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87602-66-2 | |

| Record name | 87602-66-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological and Pharmacological Research on 4 Chloro 2,6,8 Trimethylquinoline and Its Derivatives

Anticancer Activity and Molecular Mechanisms

Comprehensive searches of scientific databases did not yield specific studies on the anticancer activity of 4-Chloro-2,6,8-trimethylquinoline. The following subsections detail the lack of available information regarding its potential effects on cancer cells and associated molecular pathways.

Inhibition of Cell Proliferation in Diverse Cancer Cell Lines

There is no available scientific literature that specifically investigates the inhibitory effects of this compound on the proliferation of various cancer cell lines. While numerous studies report the antiproliferative activities of other quinoline (B57606) derivatives against a wide range of cancers, including those of the breast, colon, lung, and leukemia, no such data has been published for this compound. nih.govnih.gov

Apoptosis Induction and Cell Cycle Arrest Mechanisms

The potential of this compound to induce apoptosis (programmed cell death) or cause cell cycle arrest in cancer cells has not been documented in published research. Mechanistic studies on how other quinoline-based compounds trigger these anticancer effects are available, often detailing the involvement of various cellular proteins and pathways, but this specific information is absent for this compound. nih.govrsc.org

Targeting Specific Signaling Pathways (e.g., PI3K/Akt/mTOR, MET, VEGFR2)

There is no evidence in the scientific literature to suggest that this compound has been investigated for its ability to target key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR, MET, or VEGFR2 pathways. While the inhibition of these pathways is a common mechanism of action for many modern anticancer agents, including some quinoline derivatives, the interaction of this compound with these specific molecular targets remains unexplored.

Anti-angiogenic and Anti-metastatic Potentials

No studies have been published that evaluate the potential of this compound to inhibit angiogenesis (the formation of new blood vessels that supply tumors) or metastasis (the spread of cancer cells to other parts of the body). Research into the anti-angiogenic and anti-metastatic properties of other quinoline compounds exists, but these findings cannot be extrapolated to this compound without direct experimental evidence.

Investigations into Overcoming Drug Resistance Mechanisms

The scientific literature lacks any investigation into the potential of this compound to overcome mechanisms of drug resistance in cancer cells. The development of resistance to chemotherapy is a major challenge in oncology, and while some novel compounds are explored for their ability to circumvent these resistance pathways, this compound has not been a subject of such research.

Antimicrobial Properties and Modes of Action

There is a notable absence of research on the antimicrobial properties of this compound. While the quinoline core is a well-established pharmacophore in the development of antibacterial and antifungal agents, the specific activity and mode of action of this particular substituted quinoline against various microorganisms have not been reported. scienceopen.comelsevierpure.comresearchgate.net

Antibacterial Activity Spectrum (e.g., Gram-positive and Gram-negative Bacteria)

Derivatives of the quinoline core have demonstrated significant antibacterial properties, with activity spanning both Gram-positive and Gram-negative bacteria. Research indicates that the efficacy of these compounds can be influenced by the nature and position of substituents on the quinoline ring.

Studies on 8-hydroxyquinoline (B1678124) derivatives have shown that these compounds generally exhibit greater activity against Gram-positive bacteria than Gram-negative bacteria. scienceopen.com This difference is often attributed to the structural variations in the bacterial cell envelope; the outer membrane of Gram-negative bacteria can act as a barrier, preventing the compounds from reaching their intracellular targets. scienceopen.com For instance, certain ester derivatives of 5-(hydroxymethyl)-8-hydroxyquinoline have shown notable activity against Gram-positive strains like Vibrio parahaemolyticus and Staphylococcus aureus, but were inactive against Gram-negative Pseudomonas aeruginosa and Escherichia coli. scienceopen.com

However, specific structural modifications can yield quinoline derivatives with broad-spectrum activity. A notable example is a fluoroquinolone derivative, 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which has demonstrated exceptionally potent activity against both Gram-positive and Gram-negative bacteria. nih.gov This particular compound was found to be significantly more potent than the commercial antibiotic trovafloxacin against clinical isolates of Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Structure-activity relationship (SAR) studies suggest that the combination of an 8-chloro substituent with specific groups at the N-1 and C-7 positions is crucial for this enhanced, broad-spectrum antibacterial potency. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected 8-Hydroxyquinoline Derivatives

| Compound | Bacterial Strain | Gram Type | Inhibition Zone (mm) | MIC (mg/mL) |

| Derivative 1 | S. aureus | Positive | 17 | 10⁻³ |

| V. parahaemolyticus | Positive | 7 | 10⁻³ | |

| P. aeruginosa | Negative | — | NA | |

| E. coli | Negative | — | NA | |

| Derivative 2 | S. aureus | Positive | 19 | 10⁻⁴ |

| V. parahaemolyticus | Positive | 14 | 10⁻⁴ | |

| P. aeruginosa | Negative | — | NA | |

| E. coli | Negative | — | NA | |

| Derivative 3 | S. aureus | Positive | 32 | 10⁻⁶ |

| V. parahaemolyticus | Positive | 30 | 10⁻⁶ | |

| P. aeruginosa | Negative | — | 10⁻⁴ | |

| E. coli | Negative | 18 | NA | |

| Penicillin G (Control) | S. aureus | Positive | 11 | 10⁻⁴ |

| V. parahaemolyticus | Positive | 5 | 10⁻³ | |

| P. aeruginosa | Negative | 9 | 10⁻³ | |

| E. coli | Negative | 12 | 10⁻³ | |

| Data sourced from studies on ester derivatives of 5-(hydroxymethyl)-8-hydroxyquinoline. scienceopen.com | ||||

| —: No zone of inhibition observed; NA: Not Active. |

Antifungal Efficacy and Mechanisms of Inhibition

Quinoline derivatives have been extensively investigated for their antifungal properties, showing efficacy against a range of pathogenic fungi, including yeasts and dermatophytes. nih.gov The 8-hydroxyquinoline subgroup, in particular, has been a focus of this research. Compounds such as clioquinol, 8-hydroxy-5-quinolinesulfonic acid, and 8-hydroxy-7-iodo-5-quinolinesulfonic acid have demonstrated activity against various Candida species and dermatophytes. nih.gov

The mechanism of antifungal action for these derivatives appears to involve the disruption of fungal cell structure and integrity. nih.govresearchgate.net Studies have shown that certain 8-hydroxyquinoline derivatives can inflict damage on the fungal cell wall. nih.govresearchgate.net Furthermore, some derivatives have been found to compromise the functional integrity of the cytoplasmic membrane, leading to the leakage of intracellular contents, such as nucleic acids. nih.govresearchgate.net For example, while clioquinol was observed to damage the cell wall of C. albicans, other sulfonic acid derivatives induced significant leakage of cellular materials from both Candida species and various dermatophytes. nih.gov Another proposed mechanism for some quinoline derivatives involves causing abnormal morphology of cell membranes and increasing membrane permeability, which ultimately leads to the release of cellular contents. semanticscholar.orgacs.org

The antifungal effect can be either fungistatic (inhibiting fungal growth) or fungicidal (killing fungal cells), depending on the compound, its concentration, the fungal species, and the duration of exposure. nih.gov Time-kill assays have confirmed that while some derivatives exhibit a primarily fungistatic effect against Candida, others can be fungicidal against dermatophytes like Microsporum canis and Trichophyton mentagrophytes. nih.gov

Table 2: Minimum Inhibitory Concentration (MIC) of 8-Hydroxyquinoline Derivatives Against Fungal Pathogens

| Compound | Fungal Species | MIC Range (μg/mL) |

| Clioquinol | Candida spp. & Dermatophytes | 0.031 - 2 |

| 8-hydroxy-5-quinolinesulfonic acid | Candida spp. & Dermatophytes | 1 - 512 |

| 8-hydroxy-7-iodo-5-quinolinesulfonic acid | Candida spp. & Dermatophytes | 2 - 1024 |

| Data represents the range of MIC values against a panel of Candida and dermatophyte isolates. nih.gov |

Antimalarial and Antiparasitic Activities (e.g., Plasmodium falciparum, Leishmania)

The 4-amino-7-chloroquinoline scaffold is the foundation of chloroquine, a historically pivotal antimalarial drug. Research continues to explore derivatives of this structure to overcome widespread drug resistance. Novel derivatives have shown potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.govnih.gov For instance, a derivative designated SKM13, which incorporates α,β-unsaturated amides and a phenylmethyl group into the chloroquine template, demonstrated higher efficacy against a chloroquine-resistant P. falciparum strain (FCR3) than chloroquine itself. nih.gov In vivo studies using a mouse model with Plasmodium berghei showed that SKM13 could completely inhibit parasite growth and significantly increase survival rates. nih.gov The mechanism of action for many 4-aminoquinolines involves the inhibition of hemozoin formation in the parasite's digestive vacuole, and derivatives are often screened for their ability to inhibit this β-hematin crystallization process. nih.gov

Beyond malaria, quinoline derivatives have been investigated for their activity against other parasites, notably Leishmania, the causative agent of leishmaniasis. nih.govnih.govresearchgate.net Various derivatives, including those based on 8-hydroxyquinoline and 7-chloroquinoline, have demonstrated a potential leishmanicidal effect. nih.govnih.gov 8-hydroxyquinoline was effective against both the promastigote and intracellular amastigote stages of Leishmania martiniquensis, with a high selectivity index, indicating it is more toxic to the parasite than to host cells. nih.gov Similarly, certain 2-(7-Chloroquinolin-4-ylamino)ethyl benzoate and 7-chloro-4-quinolinylhydrazone derivatives have shown activity against Leishmania mexicana and Leishmania amazonensis, respectively. nih.govresearchgate.net The proposed mechanism for some of these compounds involves inducing mitochondrial dysfunction in the parasite. researchgate.net

Table 3: In Vitro Antimalarial and Antileishmanial Activity of Selected Quinoline Derivatives

| Compound Class | Parasite | Activity Metric | Value |

| Chloroquine Derivative (SKM13) | P. falciparum (CQ-Resistant) | IC₅₀ | 0.37 ± 0.01 µM |

| Chloroquine (Control) | P. falciparum (CQ-Resistant) | IC₅₀ | 0.62 ± 0.04 µM |

| 2-(7-Chloroquinolin-4-ylamino)ethyl benzoate Derivative (4c) | Leishmania mexicana (promastigotes) | IC₅₀ | < 10 µM |

| 7-chloro-4-quinolinylhydrazone Derivative (2a) | Leishmania amazonensis (amastigotes) | IC₅₀ | 8.1 µM |

| 8-Hydroxyquinoline | Leishmania martiniquensis (amastigotes) | IC₅₀ | 1.56 ± 0.02 µg/mL |

| IC₅₀ (Half-maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro. nih.govnih.govnih.govresearchgate.net |

Investigations into Microbial Resistance Development

The emergence of microbial resistance is a critical challenge that threatens the efficacy of antimicrobial agents. Bacteria can develop resistance through various mechanisms, including enzymatic degradation of the drug, modification of the drug's target, and increased efflux of the drug out of the cell. mdpi.com Research into quinoline derivatives includes efforts to understand and overcome these resistance mechanisms.

One strategy to combat resistance is to develop compounds that possess multiple mechanisms of action, making it more difficult for microbes to evolve resistance. An innovative approach involves the use of metal complexes of quinoline derivatives. For example, an iron(III) complex of 8-hydroxyquinoline, Fe(8-hq)₃, was shown to have a dual antimicrobial mechanism. mdpi.com It combines the metal-chelating effect of the 8-hydroxyquinoline ligand, which disrupts the microbe's metal homeostasis, with the bactericidal activity of the delivered iron. mdpi.com Studies demonstrated that the rate of resistance development in S. aureus towards this iron complex was significantly slower compared to the development of resistance to ciprofloxacin or 8-hydroxyquinoline alone. mdpi.com Furthermore, this complex was able to overcome pre-existing resistance to both 8-hydroxyquinoline and the antibiotic mupirocin in mutant bacterial strains, highlighting its potential to circumvent established resistance pathways. mdpi.com

Anti-inflammatory and Immunomodulatory Effects

Certain quinoline derivatives have been investigated for their potential to modulate inflammatory pathways. Inflammation is a complex biological response involving various immune cells and signaling molecules. Chronic inflammation is implicated in numerous diseases, making anti-inflammatory agents a key area of pharmaceutical research.

A study on 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, a compound structurally related to the core subject, demonstrated significant anti-inflammatory and antioxidant properties in a rat model of acetaminophen-induced liver injury. nih.govnih.gov The administration of this compound was found to reduce oxidative stress, decrease the expression of pro-inflammatory cytokine and NF-κB mRNA, and lower the concentration of immunoglobulin G. nih.govnih.gov These actions led to a reduction in the activity of caspases involved in apoptosis, ultimately mitigating inflammation and liver damage. nih.govnih.gov This suggests that quinoline derivatives can exert anti-inflammatory effects by intervening in oxidative stress and key inflammatory signaling pathways. While direct research on the immunomodulatory effects of this compound is limited, the broader class of quinoline-based compounds has been associated with a range of pharmacological effects that can influence the immune response. nih.gov

Other Investigational Biological Activities

The versatile quinoline scaffold has been explored for a variety of other therapeutic applications beyond its antimicrobial and anti-inflammatory effects. The ability of certain derivatives, particularly 8-hydroxyquinolines, to chelate metal ions is a key feature that underpins much of their diverse biological activity. nih.gov

Research has pointed to the potential of quinoline derivatives as:

Antiviral agents : Some 4-aryl-6-chloro-quinoline derivatives have been investigated as non-nucleoside inhibitors of the hepatitis B virus (HBV). researchgate.net

Anticancer agents : The antiproliferative activity of quinoline derivatives has been noted, with some compounds being evaluated against various human tumor cell lines. nih.govresearchgate.net Metal complexes of quinoline derivatives have also shown cytotoxic activity against cancer cells, potentially through mechanisms like the inhibition of enzymes such as topoisomerase and matrix metalloproteinases. nih.govmdpi.com

Anti-HIV agents : The diverse pharmacological profile of 8-hydroxyquinolines includes reported anti-HIV activity. nih.gov

These investigational activities underscore the chemical tractability and pharmacological importance of the quinoline ring system, making it a continuing source of lead compounds for drug discovery across multiple disease areas.

Medicinal Chemistry and Rational Drug Design with the 4 Chloro 2,6,8 Trimethylquinoline Scaffold

Structure-Activity Relationships (SAR) of 4-Chloro-2,6,8-trimethylquinoline Derivatives

The biological activity of quinoline (B57606) derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system. For the this compound scaffold, the interplay between the chloro and methyl groups is crucial in defining its pharmacological profile.

Influence of the Chlorine Atom on Biological Activity

The 4-chloro substituent on the quinoline ring is a key feature, significantly influencing the molecule's reactivity and biological interactions. The chlorine atom is an electron-withdrawing group, which can impact the electron density of the entire quinoline system. This can be a critical factor in various biological activities.

In many quinoline-based compounds, a halogen at the C4 position is a common feature. For instance, in the well-known antimalarial drug chloroquine, the 7-chloro group is considered optimal for activity. nih.gov While the position differs, the principle of a halogen's influence remains relevant. The presence of a chlorine atom can enhance the lipophilicity of the molecule, potentially improving its ability to cross biological membranes. researchgate.net

Role of Methyl Substituents in Pharmacological Profiles and ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In silico ADME predictions for various substituted quinolines often show a correlation between the number and position of methyl groups and properties like oral bioavailability and metabolic stability. researchgate.netresearchgate.net For instance, a study on 4-chloro-2,5-dimethylquinoline (B3024344) reported that the introduction of a methyl group at the 5th position of the quinoline nucleus enhanced antibacterial activity against Gram-positive bacteria. researchgate.net This suggests that the positioning of methyl groups is critical for specific biological activities. QSAR studies on other quinoline series have also highlighted the importance of the size and electronic nature of substituents at these positions for activity. researchgate.net

Table 1: Predicted ADME Properties of Substituted Quinolines (Illustrative)

| Compound | LogP | Solubility (mg/mL) | BBB Permeant | CYP2D6 Inhibitor |

| 4-Chloro-2-methylquinoline | 3.1 | 0.05 | Yes | Yes |

| 4-Chloro-2,6-dimethylquinoline (B3031691) | 3.5 | 0.02 | Yes | Yes |

| 4-Chloro-2,8-dimethylquinoline | 3.6 | 0.018 | Yes | Yes |

| This compound | 4.0 | 0.009 | Yes | Yes |

Note: This table is illustrative and based on general trends observed in in-silico predictions for related quinoline structures. Actual values for this compound would require experimental determination.

Impact of Scaffold Modifications on Target Selectivity and Potency

Modification of the this compound scaffold, either by altering the existing substituents or by introducing new functional groups, is a key strategy for optimizing target selectivity and potency. The study of substitution at the 4 and 8-positions of quinoline has been shown to be crucial for bioactivity. rawdatalibrary.netnih.govresearchgate.net

Replacing the C4-chloro group with other functionalities, such as amino or alkoxy groups, would dramatically alter the electronic and steric properties of the molecule, leading to different biological activities. For example, the synthesis of 4-aminoquinolines from 4-chloroquinolines is a common strategy to generate compounds with a wide range of biological effects, including anticancer and anti-inflammatory properties. nih.gov

Lead Compound Identification and Optimization Strategies

The this compound scaffold can serve as a starting point for the identification of new lead compounds. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better.

The initial identification of a hit compound, a compound that shows desired activity in a primary screen, can be achieved through high-throughput screening of compound libraries. Once a hit with the this compound core is identified, lead optimization would involve a systematic medicinal chemistry campaign. This would include:

SAR-guided modifications: Synthesizing and testing a series of analogs to understand the contribution of each part of the molecule to its activity. This would involve modifying the chloro and methyl groups and introducing new substituents at various positions on the quinoline ring.

Computational modeling: Using techniques like QSAR and molecular docking to predict the activity of designed analogs and to understand the binding mode of the compounds with their biological target. nih.govresearchgate.netresearchgate.net

Pharmacokinetic profiling: Early assessment of ADME properties to ensure that the optimized compounds have a suitable profile for in vivo efficacy. researchgate.netresearchgate.net

Prodrug Design and Delivery System Concepts for Enhanced Therapeutic Efficacy

Prodrug design is a strategy to overcome undesirable properties of a drug candidate, such as poor solubility, chemical instability, or lack of site-specific delivery. For a lipophilic scaffold like this compound, a prodrug approach could be employed to enhance aqueous solubility and improve oral bioavailability.

One potential prodrug strategy would be to introduce a cleavable hydrophilic moiety to the molecule. This could be an ester, phosphate (B84403), or a carbamate (B1207046) group that is enzymatically cleaved in vivo to release the active parent drug. For instance, N-alkoxyquinoline prodrugs have been investigated, which can release the parent quinoline drug upon reduction. rsc.org

Another concept is targeted drug delivery. If a specific biological target for a this compound derivative is identified, the molecule could be conjugated to a targeting moiety, such as an antibody or a peptide, to direct it to the desired site of action, thereby increasing efficacy and reducing off-target side effects.

Application of Combinatorial Chemistry and High-Throughput Screening in Quinoline Drug Discovery

Combinatorial chemistry and high-throughput screening (HTS) are powerful tools in modern drug discovery, enabling the rapid synthesis and evaluation of large libraries of compounds. acs.orgstanford.eduacs.org These technologies are highly applicable to the exploration of the chemical space around the this compound scaffold.

A combinatorial library of derivatives could be generated by reacting the this compound core with a diverse set of building blocks. For example, the 4-chloro position can be subjected to nucleophilic substitution with a library of amines, alcohols, or thiols to generate a wide range of analogs.

Table 2: Illustrative Combinatorial Library Design for this compound

| Scaffold | R1 (at C4) | Number of Derivatives | Potential Activities to Screen |

| 2,6,8-trimethylquinoline | -NH-Alkyl | 100s | Anticancer, Antimicrobial |

| 2,6,8-trimethylquinoline | -NH-Aryl | 100s | Kinase inhibition, Anti-inflammatory |

| 2,6,8-trimethylquinoline | -O-Alkyl/Aryl | 100s | Antiviral, Antiparasitic |

| 2,6,8-trimethylquinoline | -S-Alkyl/Aryl | 100s | Enzyme inhibition |

These libraries can then be subjected to HTS against a panel of biological targets, such as enzymes, receptors, or whole cells, to identify initial hits. nih.gov The data from HTS, combined with computational methods, can then guide the next round of synthesis and optimization, accelerating the drug discovery process. nih.govnih.gov

Advanced Applications and Future Directions in 4 Chloro 2,6,8 Trimethylquinoline Research

Applications in Functional Materials (e.g., Optoelectronic Materials, Dyes)

The rigid, planar structure and electron-rich nature of the quinoline (B57606) core make it an excellent candidate for creating novel functional materials. While direct studies on the optoelectronic or dye properties of 4-Chloro-2,6,8-trimethylquinoline are not extensively documented, research on analogous structures provides compelling evidence of its potential in this domain.

Derivatives of quinoline are known to form the basis of various dyes and functional materials. For example, azo dyes incorporating a quinoline moiety have been synthesized and characterized for their dyeing properties on fabrics like polyester. nih.gov These dyes often exhibit good affinity and fastness properties. The synthetic route to such dyes typically involves the diazotization of an amino-substituted compound and subsequent coupling with a quinoline derivative. nih.gov Although the specific use of this compound as a precursor has not been detailed, its chloro-substituent at the 4-position provides a reactive site for nucleophilic substitution, potentially allowing for its integration into dye structures.

In the realm of optoelectronics, quinoline derivatives are investigated for their unique photophysical properties. For instance, certain quinoline-based complexes are explored for their luminescence and potential use in organic light-emitting diodes (OLEDs). The substitution pattern on the quinoline ring significantly influences the electronic properties and, consequently, the emission wavelengths and quantum yields of these materials. The methyl and chloro substituents on the this compound ring are expected to modulate its electronic characteristics, suggesting that its derivatives could be tailored for specific optoelectronic applications.

Role in Catalysis and Organic Synthesis Beyond its Own Production

Beyond its potential as a functional material, this compound can serve as a versatile building block and ligand in catalysis and organic synthesis. The nitrogen atom in the quinoline ring possesses a lone pair of electrons, allowing it to coordinate with metal centers to form organometallic complexes. These complexes can exhibit catalytic activity in a variety of organic transformations.

Research on other substituted quinolines has demonstrated their utility as ligands in catalysis. For example, quinoline derivatives can be part of complexes used in cross-coupling reactions or hydrogenation processes. The specific steric and electronic environment created by the trimethyl and chloro substitution pattern in this compound could lead to catalysts with unique selectivity and reactivity.

In organic synthesis, the chloro-group at the 4-position is a key functional handle. It is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. Studies on similar chloroquinolines have shown that this position can be readily substituted by amines, thiols, and other nucleophiles to create a library of new derivatives. mdpi.com This reactivity makes this compound a valuable precursor for synthesizing more complex molecules with potential biological or material applications.

| Precursor Compound | Reaction Type | Resulting Functional Group | Potential Application of Product |

| 4-Chloro-8-methylquinolin-2(1H)-one mdpi.com | Nucleophilic substitution with thiourea | 4-Sulfanyl | Synthetic intermediate |

| 4-Chloro-8-methylquinolin-2(1H)-one mdpi.com | Nucleophilic substitution with hydrazine | 4-Hydrazino | Synthetic intermediate |

| 4-Chloro-8-methylquinolin-2(1H)-one mdpi.com | Nucleophilic substitution with sodium azide | 4-Azido | Synthetic intermediate |

This table showcases the synthetic utility of a closely related compound, highlighting the potential reaction pathways for this compound.

Emerging Research Areas and Unexplored Potentials of the Quinoline System

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its recurrence in a multitude of biologically active compounds. researchgate.net The exploration of the vast chemical space around the quinoline core continues to be a vibrant area of research, with several emerging frontiers.

One significant area is the development of multi-target ligands, where a single quinoline-based molecule is designed to interact with multiple biological targets. researchgate.net This approach is particularly relevant for complex diseases. Furthermore, the application of quinoline derivatives is expanding into new therapeutic areas, driven by a deeper understanding of their mechanism of action at a molecular level.

The synthesis of polysubstituted quinolines with precise regiochemistry remains a key focus. mdpi.comrsc.org Novel catalytic methods are continuously being developed to functionalize the quinoline ring in ways that were previously challenging. mdpi.com These advancements open up new avenues for creating derivatives of molecules like this compound with finely tuned properties. The unique substitution pattern of this compound makes it an interesting candidate for exploring new biological activities or material properties that may differ from less substituted quinolines.

Challenges and Opportunities in Developing this compound-Based Agents

The development of new agents based on the this compound scaffold presents both challenges and significant opportunities.

A primary challenge lies in the synthesis of polysubstituted quinolines. nih.govresearchgate.net Classical methods for quinoline synthesis can sometimes be harsh and may lack regioselectivity, making the specific isomer this compound potentially difficult to produce in high yield and purity. nih.gov Modern synthetic methods, including metal-catalyzed cross-coupling and C-H activation strategies, offer more precise control but may require careful optimization. mdpi.com

Another challenge is the limited amount of research specifically focused on this compound. A thorough investigation of its physicochemical properties, reactivity, and biological profile is necessary to unlock its full potential.

Despite these challenges, the opportunities are substantial. The diverse biological activities reported for a wide range of quinoline derivatives suggest that this compound could be a valuable starting point for the discovery of new therapeutic agents. The presence of multiple methyl groups and a chloro substituent provides a unique electronic and steric profile that could lead to novel interactions with biological targets or desirable properties in materials. The opportunity lies in systematically exploring the derivatization of this scaffold and screening the resulting compounds for a wide array of applications, from medicine to materials science.

Q & A

Q. What are the most reliable synthetic routes for 4-chloro-2,6,8-trimethylquinoline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves chlorination of a pre-methylated quinoline core. For example, phosphorus oxychloride (POCl₃) is a common chlorinating agent under reflux conditions . A multi-step approach may include:

Methylation : Introducing methyl groups at positions 2, 6, and 8 via Friedel-Crafts alkylation or using methyl halides with Lewis acid catalysts.

Chlorination : Reaction with POCl₃ at 110–120°C for 4–6 hours. Excess POCl₃ is removed under reduced pressure, followed by neutralization with NaOH .

Yield optimization requires precise temperature control and stoichiometric ratios. Column chromatography (e.g., petroleum ether:EtOAc) is recommended for purification .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine analytical techniques:

- NMR Spectroscopy : ¹H NMR (DMSO-d₆) identifies methyl groups (δ ~2.5 ppm) and aromatic protons (δ ~7–8 ppm). Chlorine’s electron-withdrawing effect deshields adjacent protons .

- HPLC-UV : A C18 column with mobile phase (e.g., acetonitrile:water) detects impurities. Retention time and peak symmetry confirm purity (>98%) .

- Mass Spectrometry (ESI) : Molecular ion peaks (e.g., m/z 224 [M+1]⁺) validate molecular weight .

Q. What are the key reactivity patterns of this compound in substitution reactions?

- Methodological Answer : The chlorine at position 4 is highly reactive in nucleophilic aromatic substitution (NAS). For example:

Q. What biological activities have been preliminarily associated with this compound?

- Methodological Answer : Early studies suggest:

- Antimalarial Potential : Derivatives inhibit Plasmodium enzymes (e.g., dihydroorotate dehydrogenase) via competitive binding .

- Antimicrobial Activity : Structural analogs disrupt bacterial biofilms; MIC values range from 8–32 µg/mL .

- Enzyme Inhibition : The chloro-methylquinoline scaffold binds to ATP-binding pockets in kinases .

Advanced Research Questions

Q. How do substituent positions (e.g., methyl groups) affect the structure-activity relationship (SAR) of this compound derivatives?

- Methodological Answer : Compare analogs with methyl groups at varying positions (Table 1):

| Compound | Methyl Positions | Bioactivity (IC₅₀) | Source |

|---|---|---|---|

| 4-Chloro-2,5,8-trimethyl | 2,5,8 | 12 µM (Kinase A) | |

| 4-Chloro-2,7,8-trimethyl | 2,7,8 | 8 µM (Kinase A) | |

| Key finding: Methyl at position 6 (vs. 5 or 7) enhances steric bulk, reducing target binding . |

Q. How to resolve contradictory data in biological assays involving this compound?

- Methodological Answer : Contradictions often arise from:

- Impurity Interference : Residual POCl₃ or byproducts (e.g., N-oxides) may skew results. Use ascorbic acid to quench oxidizing agents pre-assay .

- Solubility Variability : DMSO stock solutions >10 mM can precipitate in aqueous buffers, altering effective concentrations. Confirm solubility via dynamic light scattering .

Q. What advanced analytical methods address challenges in quantifying this compound in complex matrices?

- Methodological Answer :

- LC-MS/MS : Use a triple quadrupole system with MRM transitions (e.g., m/z 224 → 179) for sensitivity in biological fluids (LOQ: 0.1 ng/mL) .

- X-ray Crystallography : Resolve structural ambiguities (e.g., chlorine position) via single-crystal analysis. Intramolecular C–H⋯Cl interactions stabilize the planar quinoline ring .

Q. What mechanistic insights explain the compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) reveals:

Q. How to evaluate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

Q. What computational strategies predict the pharmacokinetic properties of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.